molecular formula C10H12Cl3NO2 B13600100 Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride

Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride

Cat. No.: B13600100
M. Wt: 284.6 g/mol
InChI Key: CNUNTNNWLYHGKF-UHFFFAOYSA-N
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Description

Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methyl ester group, an amino group, and two chlorine atoms attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride typically involves the esterification of 2-amino-2-(3,4-dichlorophenyl)propanoic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride can be compared with other similar compounds, such as:

  • Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
  • Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.

Properties

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6 g/mol

IUPAC Name

methyl 2-amino-2-(3,4-dichlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-10(13,9(14)15-2)6-3-4-7(11)8(12)5-6;/h3-5H,13H2,1-2H3;1H

InChI Key

CNUNTNNWLYHGKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)N.Cl

Origin of Product

United States

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